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molecular formula C7H12O4 B1625641 3-(Acetyloxy)-2,2-dimethylpropanoic acid CAS No. 2843-16-5

3-(Acetyloxy)-2,2-dimethylpropanoic acid

Cat. No. B1625641
M. Wt: 160.17 g/mol
InChI Key: MKSTVOHTVVVYHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08236955B2

Procedure details

The product of Step A, 2,2-dimethyl-3-acetyloxypropionic acid (11.76 g, 80 mmol) was dissolved in benzene (100 mL), and the reaction solution was cooled to 0° C., and then oxalyl chloride (15.0 g, 120 mmol) was slowly added dropwise. After 3 hours, the solvent was removed in vacuo, and the reaction mixture was distilled in vacuo to give the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.76 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:11])([CH2:6][O:7][C:8](=[O:10])[CH3:9])[C:3](O)=[O:4].C(Cl)(=O)C([Cl:15])=O>C1C=CC=CC=1>[CH3:1][C:2]([CH3:11])([CH2:6][O:7][C:8](=[O:10])[CH3:9])[C:3]([Cl:15])=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)O)(COC(C)=O)C
Name
Quantity
11.76 g
Type
reactant
Smiles
CC(C(=O)O)(COC(C)=O)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
DISTILLATION
Type
DISTILLATION
Details
the reaction mixture was distilled in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC(C(=O)Cl)(COC(C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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